molecular formula C5H9NOS B2724608 Oxolane-3-carbothioamide CAS No. 926269-43-4

Oxolane-3-carbothioamide

Cat. No. B2724608
CAS RN: 926269-43-4
M. Wt: 131.19
InChI Key: BHWWXQZKDBCYFH-UHFFFAOYSA-N
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Description

Oxolane-3-carbothioamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a thioamide derivative of oxolane, which is a cyclic ether molecule. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

  • Enzyme Inhibition : Some derivatives of this compound have been investigated as inhibitors of acetylcholinesterase, a target for cognitive decline management .
  • Antioxidant Properties : Oxolane-3-carbothioamide derivatives may mitigate oxidative stress, contributing to cognitive function .

Future Directions

: Kulshreshtha, A., & Piplani, P. (2018). Design, synthesis and pharmacological evaluation of carboxamide and carbothioamide derivatives of 1,3,4-thiadiazole as inhibitors of acetylcholinesterase and oxidative stress for the management of cognitive debility. Medicinal Chemistry Research, 27(7), 1800–1821. Link

properties

IUPAC Name

oxolane-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c6-5(8)4-1-2-7-3-4/h4H,1-3H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWWXQZKDBCYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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